molecular formula C11H7ClN2O B13679724 8-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine

8-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B13679724
M. Wt: 218.64 g/mol
InChI Key: UGKCARZIBACHPB-UHFFFAOYSA-N
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Description

8-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: Involves the use of oxidizing agents to introduce oxygen functionalities.

    Reduction: Utilizes reducing agents to remove oxygen functionalities or introduce hydrogen.

    Substitution: Involves the replacement of a functional group with another group.

Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride .

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the imidazo[1,2-a]pyridine scaffold .

Scientific Research Applications

8-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine, a chemical compound with the molecular formula C11H7ClN2O, has garnered interest in scientific research for its potential applications in medicinal chemistry and material science . This compound is an imidazopyridine derivative, a class of nitrogen-bridged heterocyclic compounds known for their diverse biological activities .

Pharmaceutical Applications

Imidazo[1,2-a]pyridine derivatives, including this compound, are constantly being developed due to their intriguing chemical structure and varied biological activity . These compounds have demonstrated a wide range of pharmacological activities, including antiulcer, anticonvulsant, antiprotozoal, anthelmintic, antiepileptic, antifungal, antibacterial, analgesic, antiviral, anticancer, anti-inflammatory, antituberculosis, and antitumor properties .

Nurr1 Agonist Development

8-chloro-2-methylimidazo[1,2-a]pyridine emerged as an improved fragment-like Nurr1 agonist . The 8-chloro substituent is a key factor driving affinity, and the amino motif is relevant for Nurr1 activation . It showed single-digit micromolar potency (EC50 7 µM) and affinity (Kd 2.7 µM) .

Antileishmanial and Antitrypanosomal Activity

Imidazo-[1,2-a]-pyridine based analogues have been reported as antileishmanial agents . Several compounds exhibited significant antileishmanial activity while others showed substantial activity against Trypanosoma brucei parasite .

Sulfonylmethylation

Imidazo[1,2-α]pyridines can undergo direct C-3 sulfonylmethylation with glyoxylic acid derivatives using N-sulfonyl phthalimides and iron catalysis .

Material Science

Imidazoles have found use as starting points for many compounds like leather softeners, textile resins, and paper resins .

Mechanism of Action

The mechanism of action of 8-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyrazines
  • Pyrazolo[1,5-c]pyrimidines
  • 2-Thio-containing pyrimidines

Comparison: 8-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern and the presence of a furan ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and applications .

Biological Activity

8-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties, supported by recent research findings and data.

  • Molecular Formula : C11H8ClN2O
  • Molecular Weight : 224.65 g/mol
  • CAS Number : 28795-36-0

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. It is hypothesized that the compound may inhibit specific enzymes or receptors, disrupting critical biochemical pathways associated with disease processes.

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. For instance:

  • Activity Against Mycobacterium tuberculosis : A related study demonstrated that imidazo[1,2-a]pyridine derivatives selectively inhibit Mycobacterium tuberculosis without affecting gram-positive or gram-negative bacteria. This selectivity highlights the potential for developing targeted antimycobacterial therapies .
  • Antileishmanial Activity : In vitro studies have identified several derivatives of imidazo[1,2-a]pyridine as effective against Leishmania donovani, with IC50 values ranging from 1.1 to 3 μM. Compounds with specific substitutions at the 8 position showed enhanced activity against both promastigote and amastigote stages of the parasite .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • Inhibition of Cancer Cell Lines : A study evaluated the antiproliferative effects of synthesized derivatives against breast, colon, and lung cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity, suggesting that modifications to the imidazo[1,2-a]pyridine scaffold can enhance anticancer properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are crucial in understanding how modifications to the compound's structure influence its biological activity. For example:

Compound ModificationBiological ActivityIC50 Value (μM)
No modificationBaseline activityN/A
Chlorine substitutionIncreased activity1.1 - 3
Furan ring inclusionEnhanced selectivity>18

These findings suggest that specific substitutions can significantly enhance the compound's bioactivity.

Case Studies

Several case studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives:

  • Antileishmanial Screening : A series of compounds were screened for their ability to inhibit Leishmania species. The most promising candidates demonstrated low IC50 values and high selectivity indices, indicating their potential as therapeutic agents .
  • Antimycobacterial Activity : Another study reported on a focused library of imidazo[1,2-a]pyridine derivatives that showed selective inhibition against Mycobacterium tuberculosis, emphasizing their potential role in treating tuberculosis .

Properties

Molecular Formula

C11H7ClN2O

Molecular Weight

218.64 g/mol

IUPAC Name

8-chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C11H7ClN2O/c12-8-3-1-5-14-7-9(13-11(8)14)10-4-2-6-15-10/h1-7H

InChI Key

UGKCARZIBACHPB-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)Cl)C3=CC=CO3

Origin of Product

United States

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